N-(5-chloro-2-ethoxyphenyl)acetamide
Description
N-(5-Chloro-2-ethoxyphenyl)acetamide is a chloro- and ethoxy-substituted acetamide derivative. The compound’s core structure consists of an acetamide group linked to a substituted aromatic ring (5-chloro-2-ethoxyphenyl), where the ethoxy (–OCH₂CH₃) and chloro (–Cl) groups influence its physicochemical and biological properties.
Properties
CAS No. |
53689-25-1 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(5-chloro-2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10-5-4-8(11)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
GFLADJWUPYTLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-ethoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-ethoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-chloro-2-ethoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Antimicrobial Activity :
- N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compounds 47 and 48 in ) exhibit potent activity against gram-positive bacteria due to sulfonylpiperazine and benzo[d]thiazole substituents. The ethoxy group in N-(5-chloro-2-ethoxyphenyl)acetamide may confer similar lipophilicity, enhancing membrane penetration .
- N-(Thiazol-2-yl)acetamide (compound 49) and N-(6-chloropyridin-2-yl)acetamide (compound 50) show antifungal activity, suggesting that heterocyclic substituents enhance target specificity compared to alkoxy groups .
Physicochemical Properties
Metabolic Stability and Toxicity
- N-(3-Chloro-4-hydroxyphenyl)acetamide and N-(2,5-dichloro-4-hydroxyphenyl)acetamide () are paracetamol metabolites with hydroxyl (–OH) groups, which enhance water solubility but may also form toxic quinone intermediates. The ethoxy group in this compound likely improves metabolic stability by resisting hydroxylation .
- N-(5-Chloro-2-methylphenyl)-2-(diethylamino)acetamide (): The diethylamino group increases basicity, altering solubility and ion-trapping effects in biological systems compared to the ethoxy analog .
Structural and Functional Group Analysis
Table 1: Key Substituents and Their Impacts
Biological Activity
N-(5-chloro-2-ethoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chloro-substituted aromatic ring and an acetamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 225.67 g/mol. The presence of the chloro group and the ethoxy moiety are believed to influence its pharmacological properties significantly.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Modulation : The compound may interact with receptors involved in pain perception and cancer progression, which could contribute to its analgesic and anticancer properties .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions characterized by inflammation.
2. Anticancer Activity
The compound has also been evaluated for its anticancer effects. In various studies, it showed promise against several cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
3. Analgesic Effects
The analgesic properties of this compound have been explored in animal models. It demonstrated significant pain-relieving effects comparable to standard analgesics, indicating its potential application in pain management therapies .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a reduction in joint swelling and pain scores compared to control groups, supporting its use as a potential anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer cells, this compound was found to inhibit cell growth significantly. The IC50 values were determined through MTT assays, revealing effective concentrations that led to substantial reductions in cell viability over time .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Significant inhibition of MCF-7 cell growth | |
| Analgesic | Comparable efficacy to standard analgesics |
Table 2: Mechanism Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
